

ATTO 590 Conjugation Chemistry for Custom Probes: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] [4][5][6][7][8] These characteristics make it an ideal candidate for demanding applications such as single-molecule detection, high-resolution microscopy (e.g., PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[2][3][4][9] This document provides detailed protocols for conjugating ATTO 590 to biomolecules to create custom fluorescent probes for a variety of research and drug development applications.

ATTO 590 Properties

ATTO 590 is a moderately hydrophilic dye that exists as a mixture of two isomers with nearly identical spectroscopic properties.[2][3] Key quantitative data for **ATTO 590** are summarized in the table below for easy reference.



Property	Value	Reference
Excitation Maximum (λex)	593 - 594 nm	[1][3][9][10][11]
Emission Maximum (λem)	622 - 624 nm	[1][3][9][10][11][12]
Molar Extinction Coefficient (ε)	120,000 M ⁻¹ cm ⁻¹	[1][3][4][6][9][10]
Fluorescence Quantum Yield (Φ)	80%	[1][3][4][6]
Fluorescence Lifetime (τ)	3.7 ns	[1][3][4][6]
Correction Factor (CF260)	0.39	[1][3][6]
Correction Factor (CF ₂₈₀)	0.43 - 0.44	[1][3][6][11]

Conjugation Chemistries

ATTO 590 can be conjugated to biomolecules using a variety of reactive derivatives. The choice of chemistry depends on the available functional groups on the target molecule.

Amine-Reactive Conjugation (NHS Ester)

ATTO 590 NHS ester is one of the most common derivatives for labeling proteins and amine-modified oligonucleotides. The N-hydroxysuccinimidyl (NHS) ester reacts with primary amines (e.g., the ε-amino group of lysine residues or a 5'/3' amino-linker on an oligonucleotide) to form a stable amide bond.[1][6][7][13]

Thiol-Reactive Conjugation (Maleimide)

ATTO 590 maleimide is used for labeling biomolecules containing free sulfhydryl (thiol) groups, most commonly the side chain of cysteine residues in proteins.[1][14] This reaction forms a stable thioether bond.

Click Chemistry (Azide and Alkyne)

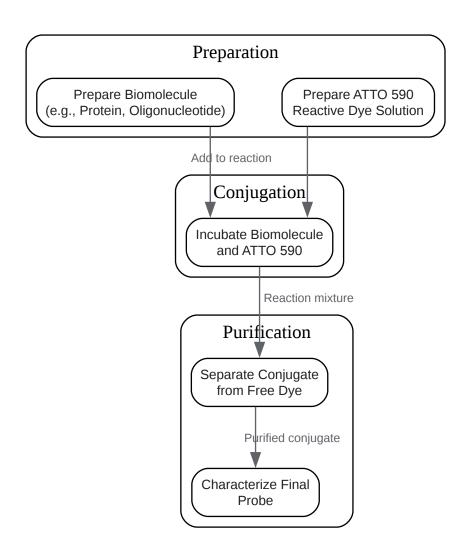
ATTO 590 is also available with azide or alkyne modifications for use in "click chemistry".[1][5] [15] This highly efficient and specific reaction, typically a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the



precise labeling of biomolecules that have been metabolically, enzymatically, or chemically engineered to contain the complementary functional group.[15]

Experimental Workflows

The general workflow for creating custom **ATTO 590** probes involves preparing the biomolecule and the dye, performing the conjugation reaction, and purifying the final conjugate.



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Caption: General experimental workflow for **ATTO 590** conjugation.

Detailed Protocols

Protocol 1: ATTO 590 NHS Ester Labeling of Proteins



This protocol is optimized for labeling proteins with primary amines.

Materials:

- Protein of interest (2 mg/mL in amine-free buffer, e.g., PBS, MES, HEPES)[6][16]
- ATTO 590 NHS ester
- Anhydrous, amine-free DMF or DMSO[1][6]
- 1 M Sodium Bicarbonate, pH 8.3[16]
- Purification column (e.g., Sephadex G-25)[6][16]
- Reaction tubes
- Shaker/rotator

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, it must be exchanged by dialysis or buffer exchange chromatography.[6][16]
 - Adjust the protein concentration to at least 2 mg/mL for optimal labeling efficiency.[6][16]
 - Add 1 M sodium bicarbonate to the protein solution to a final concentration of 100 mM to raise the pH to ~8.3.[16] The optimal pH range for NHS-ester coupling is 8.0-9.0.[13]
- Prepare the Dye Stock Solution:
 - Immediately before use, dissolve the ATTO 590 NHS ester in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.[1][6] Vortex until fully dissolved.
- Conjugation Reaction:







- Add a 2 to 10-fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.[6]
- Incubate the reaction for 30-60 minutes at room temperature with constant stirring or shaking.[6]

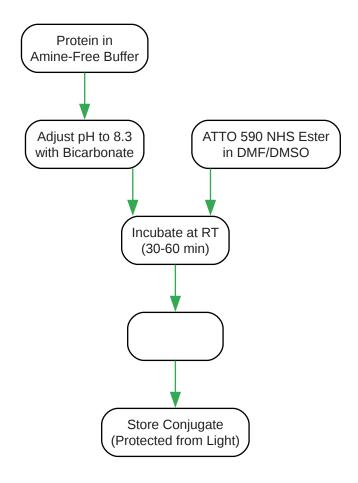
• Purification:

- Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[6][16]
- Elute with an appropriate buffer (e.g., PBS). The first colored band to elute is typically the labeled protein.

Storage:

Store the purified conjugate under the same conditions as the unlabeled protein, protected from light.[6][16] For long-term storage, add a preservative like sodium azide or aliquot and freeze at -20°C or -80°C.[6][16] Avoid repeated freeze-thaw cycles.[16]





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Caption: Workflow for protein labeling with ATTO 590 NHS ester.

Protocol 2: ATTO 590 Maleimide Labeling of Proteins

This protocol is for labeling proteins with free sulfhydryl groups.

Materials:

- Protein of interest (1-10 mg/mL in degassed, thiol-free buffer, pH 7.0-7.5)[11][14]
- ATTO 590 maleimide
- Anhydrous DMF or DMSO
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[14]
- Glutathione (GSH) to quench the reaction[17]



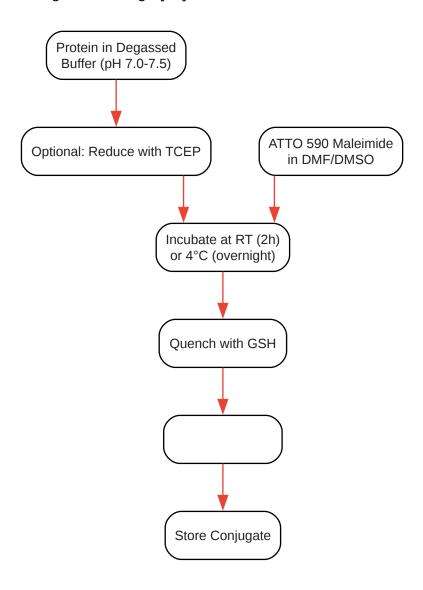
- Purification column (e.g., Sephadex G-25)[17]
- Reaction tubes
- Shaker/rotator

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.
 [11][14]
 - If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[14]
- Prepare the Dye Stock Solution:
 - Shortly before use, prepare a 10 mg/mL stock solution of ATTO 590 maleimide in anhydrous DMF or DMSO.[11][17]
- Conjugation Reaction:
 - Add a 10 to 20-fold molar excess of the maleimide dye solution to the protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quench Reaction:
 - Add a small excess of glutathione (GSH) to quench any unreacted maleimide and incubate for 15 minutes.[17]
- Purification:
 - Purify the conjugate using a gel filtration column, dialysis, or spin concentrators to remove unreacted dye and quenching agent.[17]
- Storage:



Store the purified conjugate similarly to the NHS ester conjugate, protected from light at
 4°C or frozen for long-term storage.[11]



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Caption: Workflow for protein labeling with ATTO 590 maleimide.

Troubleshooting



Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Incorrect pH of reaction buffer.	For NHS esters, ensure pH is 8.0-9.0.[13] For maleimides, ensure pH is 7.0-7.5.[11]
Presence of interfering substances in the buffer (e.g., Tris, glycine, or thiols).	Dialyze or perform buffer exchange into an appropriate amine-free or thiol-free buffer. [6][16]	
Low protein concentration.	Concentrate the protein to at least 2 mg/mL.[11][16]	_
Inactive dye.	Prepare fresh dye solutions in anhydrous solvent immediately before use.[1][6]	
Over-labeling (Precipitation or Loss of Function)	Molar excess of dye is too high.	Reduce the molar ratio of dye to protein.
High number of reactive sites on the protein.	Reduce the reaction time.[11]	
Free Dye in Final Product	Inefficient purification.	Repeat the purification step. [11][16] For very hydrophilic dyes, a longer gel filtration column may be necessary.[13]
Hydrolysis of the reactive dye during the reaction.	This is expected; ensure purification is robust.	

Conclusion

ATTO 590 is a versatile and robust fluorescent dye suitable for creating custom probes for a wide range of biological applications. By selecting the appropriate reactive derivative and following these detailed protocols, researchers can reliably conjugate **ATTO 590** to their biomolecules of interest, enabling advanced fluorescence-based experiments. Careful attention to buffer conditions, purification, and storage will ensure the generation of high-quality, stable fluorescent probes.



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